molecular formula C6H10O2 B1277957 4-Formyltetrahydropyran CAS No. 50675-18-8

4-Formyltetrahydropyran

Cat. No. B1277957
CAS RN: 50675-18-8
M. Wt: 114.14 g/mol
InChI Key: CXLGNJCMPWUZKM-UHFFFAOYSA-N
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Description

4-Formyltetrahydropyran is a chemical compound that is part of a broader class of organic molecules known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with one of the carbon atoms bearing a formyl group. The presence of the formyl group makes these compounds valuable intermediates in organic synthesis, as they can be used to construct a wide variety of complex molecules, including natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of 4-formyltetrahydropyran derivatives can be achieved through various methods. For instance, the synthesis of 5-formyl-6-methyl-5,6,7,8-tetrahydropterine, a related compound, was accomplished by formylation of the corresponding tetrahydropterine with formic acid . This method demonstrates the general approach to introducing a formyl group into the tetrahydropyran ring. Additionally, the Vilsmeier formylation of 4H-pyrans has been used to afford 3-formyl-4H-pyrans, which, although not directly 4-formyltetrahydropyrans, showcases the versatility of formylation reactions in synthesizing formyl-substituted heterocycles .

Molecular Structure Analysis

The molecular structure of 4-formyltetrahydropyran derivatives has been studied using spectroscopic methods such as 1H and 13C NMR. For example, diastereomeric 2-alkyl-4-formyltetrahydropyrans have been shown to exist as mixtures of configurational isomers with the formyl group being equatorially oriented . This orientation is significant as it can influence the reactivity and subsequent transformations of these molecules in chemical reactions.

Chemical Reactions Analysis

4-Formyltetrahydropyran and its derivatives participate in a variety of chemical reactions. The formyl group is a reactive functional group that can be involved in the formation of Schiff bases, and it can also undergo further transformations such as the Koop rearrangement . Moreover, the presence of the tetrahydropyran ring opens up possibilities for ring-opening reactions, as seen in the cleavage of 3,4-epoxytetrahydropyrans by amines to form 4-methyl-3-amino-4-hydroxytetrahydropyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-formyltetrahydropyran derivatives are influenced by their molecular structure. For instance, the conformational analysis of 5-formyl-6-methyl-5,6,7,8-tetrahydropterine revealed that the molecule exists in solution as a mixture of two rotamers, which can have implications for its reactivity and physical properties such as solubility and boiling point . The study of these properties is essential for understanding the behavior of these compounds in various environments and for their application in chemical synthesis.

Scientific Research Applications

1. Structural Studies

4-Formyltetrahydropyran has been studied for its three-dimensional structures, particularly in the context of diastereomeric 2-alkyl-4-formyltetrahydropyrans. These studies, conducted via NMR spectroscopy, provide valuable insights into the orientation of functional groups in such compounds, which is crucial for understanding their chemical behavior and potential applications (Engoyan, Kuroyan, & Lusararyan, 1979).

2. Use in Organic Synthesis

4-Formyltetrahydropyran derivatives are identified as valuable building blocks in organic synthesis. They have been used to create a wide range of organic compounds and heterocycles, such as Schiff bases, pyrazolylpyrazolines, and many others. These compounds often exhibit significant biological activities, highlighting the role of 4-formyltetrahydropyran in medicinal chemistry and drug development (Bala, Kumari, Sood, & Singh, 2019).

3. Solvent Applications

4-Formyltetrahydropyran-related compounds, such as 4-Methyltetrahydropyran (4-MeTHP), have been explored as organic reaction solvents. Their hydrophobic nature and compatibility with various organic reactions, including radical, Grignard, and Wittig reactions, suggest potential industrial applications. They offer an alternative to conventional ethers and harmful halogenated solvents, aligning with green chemistry principles (Kobayashi, Tamura, Yoshimoto, Kawakami, & Masuyama, 2019).

4. Antimicrobial Activity

Studies have explored the antimicrobial properties of compounds derived from 4-formyltetrahydropyran, such as 4-formyl pyrazole containing isoniazid moiety. These investigations have focused on synthesizing these compounds and examining their structure-activity relationships, providing insights into their potential use in antimicrobial treatments (Chauhan, Kumar, & Goel, 2022).

Safety And Hazards

The safety information available indicates that 4-Formyltetrahydropyran is classified under GHS07 for eye irritation (Hazard Statements H319) . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is recommended to avoid eye contact and to wash thoroughly after handling .

properties

IUPAC Name

oxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLGNJCMPWUZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433349
Record name 4-Formyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyltetrahydropyran

CAS RN

50675-18-8
Record name Tetrahydro-2H-pyran-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50675-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-pyran-4-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050675188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Formyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
AP Engoyan, RA Kuroyan, KS Lusararyan - Chemistry of Heterocyclic …, 1979 - Springer
… Thus it may be concluded that 2-methyl-2-ethyl-4-formyltetrahydropyran exists in solution in the form of a mixture of two diastereomers of the I and II type, which are evidently formed in …
Number of citations: 5 link.springer.com
TR Ovsepyan, JM Terdzhanyan, FG Arsenyan… - Pharmaceutical …, 1995 - Springer
… 4-(4-Alkoxybenzyl)thiosemiearbazones of 2,2-dimethyl-4-formyltetrahydropyran (IV - VI). To … mole) of 2,2-dimethyl-4-formyltetrahydropyran and boiled the mixture on a water bath for two …
Number of citations: 3 link.springer.com
WF Hölderich, N Götz - Proceedings from the Ninth International Zeolite …, 1993 - Elsevier
… The selectivity for 4-formyltetrahydropyran is 97,6 % and 96,6 % , respectively, at 100 % … The selectivity for 4-formyltetrahydropyran is 97,6 % and 96,6 % , respectively, at 100 % …
Number of citations: 1 www.sciencedirect.com
XY Lu, MY Ge, TH Tao, XM Sun, MT Gao… - Organic Chemistry …, 2022 - pubs.rsc.org
Herein, an iron(II)-catalyzed decarboxylative and oxidative decarbonylative cross-coupling of α-fluoro cinnamic acids with aliphatic aldehydes is presented. This methodology provided …
Number of citations: 7 pubs.rsc.org
K Katayama, T Nagata, K Takashima, A Yoshida… - Bioorganic & Medicinal …, 2020 - Elsevier
Inducing oligodendrocyte progenitor cell (OPC) differentiation is a novel therapeutic strategy for the treatment of demyelinating diseases such as multiple sclerosis (MS). In the …
Number of citations: 3 www.sciencedirect.com
RA Kuroyan, VV Sarkisyan, SA Vartanyan - Chemistry of Heterocyclic …, 1983 - Springer
A method for the synthesis of 2,2-dialkyl-3-oxa-7,11-diazaspiro[5.6]dodecanes was developed on the basis of 4-bromo-4-formyltetrahydropyrans. The products were alkylated at the …
Number of citations: 4 link.springer.com
K Katayama, Y Arai, K Murata, S Saito, T Nagata… - Bioorganic & Medicinal …, 2020 - Elsevier
… Removal of the benzyl group in compound 28b–28f and subsequent reductive amination with 4-formyltetrahydropyran afforded 12, 13, 15, 17, and 18, respectively. Further, O-alkylation …
Number of citations: 6 www.sciencedirect.com
P Fricero, L Bialy, AW Brown… - The Journal of …, 2017 - ACS Publications
… Following general procedure A, using 4-formyltetrahydropyran (0.66 g, 5.8 mmol) and ethynylmagnesium bromide (15 mL, 7.2 mmol) in THF (11 mL), the crude product was obtained …
Number of citations: 36 pubs.acs.org
AW McCarter, M Sommer, JM Percy… - The Journal of …, 2018 - ACS Publications
The intramolecular carbocyclization of difluorinated enol acetals has been achieved for the first time using gold(I) catalysis. Difluorinated enol acetals bearing a pendant alkene group …
Number of citations: 7 pubs.acs.org
WF Hölderich, D Heinz - 1999 - books.google.com
… 2.4 Isomerization of 1, 5-Dioxaspiro-[2.5] octane–1, 5-Dioxaspiro [2.5] ooctane can be easily converted to 4-formyltetrahydropyran in the presence of zeolites. The product is a valuable …
Number of citations: 7 books.google.com

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